GSK2334470 belongs to a class of synthetic organic compounds. Its origin can be traced to research by GlaxoSmithKline (GSK), a pharmaceutical company, though specific details about its discovery are not publicly available. Scientific publications suggest GSK2334470 is being investigated for its potential biological activity, but the specific target or disease area is not currently known [].
The provided name describes the complex structure of the molecule. It consists of several key functional groups linked together in a specific arrangement. These groups include:
The molecule contains an indazole ring, a heterocyclic structure present in several bioactive compounds. Indazoles have been explored for their potential antibacterial and anticancer properties . Research on (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide could investigate if it exhibits similar bioactivities.
The molecule also incorporates a pyrimidine ring, another common heterocycle found in numerous drugs. Pyrimidines are known for their diverse pharmacological activities, including roles in antiviral therapy and kinase inhibition . Studies could explore if (3S,6R)-1-[6-(3-Amino-1H-indazol-6-yl)-2-(methylamino)-4-pyrimidinyl]-N-cyclohexyl-6-methyl-3-piperidinecarboxamide interacts with specific enzymes or targets relevant to disease processes.
The presence of functional groups like the cyclohexyl moiety and the carboxamide group can influence the molecule's interaction with biological systems. Medicinal chemists could investigate how these groups affect the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of the compound, which is crucial for drug development.